rubiginosin A

Description

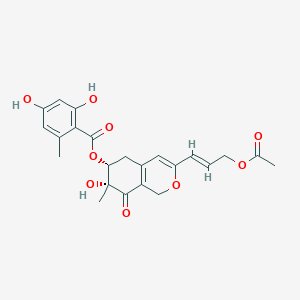

Structure

3D Structure

Properties

Molecular Formula |

C23H24O9 |

|---|---|

Molecular Weight |

444.4 g/mol |

IUPAC Name |

[(6R,7R)-3-[(E)-3-acetyloxyprop-1-enyl]-7-hydroxy-7-methyl-8-oxo-5,6-dihydro-1H-isochromen-6-yl] 2,4-dihydroxy-6-methylbenzoate |

InChI |

InChI=1S/C23H24O9/c1-12-7-15(25)10-18(26)20(12)22(28)32-19-9-14-8-16(5-4-6-30-13(2)24)31-11-17(14)21(27)23(19,3)29/h4-5,7-8,10,19,25-26,29H,6,9,11H2,1-3H3/b5-4+/t19-,23-/m1/s1 |

InChI Key |

ZDAMBVJOZXCGPS-PYDVXLROSA-N |

Isomeric SMILES |

CC1=CC(=CC(=C1C(=O)O[C@@H]2CC3=C(COC(=C3)/C=C/COC(=O)C)C(=O)[C@]2(C)O)O)O |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)OC2CC3=C(COC(=C3)C=CCOC(=O)C)C(=O)C2(C)O)O)O |

Synonyms |

5,6,7,8-tetrahydro-7-hydroxy-3-((1E)-3-acetoxy-1-propenyl)-7-methyl-8-oxo-1H-2-benzopyran-6-yl-2,4-dihydroxy-6-methylbenzoate rubiginosin A |

Origin of Product |

United States |

Elucidation of Rubiginosin A: Discovery and Natural Occurrence

Historical Context of Initial Isolation

Rubiginosin A was first identified as part of a group of six new chromane (B1220400) and chromene meroterpenoids isolated from the flowers of Rhododendron rubiginosum Franch. var. rubiginosum. researchgate.net This discovery highlighted a novel molecular scaffold, with this compound and its related compounds being chromane derivatives formed through an intramolecular [2+2] cycloaddition of their chromene precursors. researchgate.net This process results in the distinctive 6/6/6/4-ring fused structure. researchgate.net

Fungal Bioproduction of this compound: Hypoxylon rubiginosum

In addition to its plant origins, this compound has been identified as a secondary metabolite produced by fungi of the Hypoxylon genus. Specifically, it is associated with species within the Hypoxylon rubiginosum complex. pensoft.net These fungi are known for producing a variety of azaphilone pigments, which include the mitorubrin/rubiginosin family of compounds. pensoft.net The presence of this compound is considered a chemotaxonomic marker, helping to differentiate between closely related species within this fungal complex. pensoft.nettandfonline.com

Mycology and Ecological Niches of Producer Organisms

Hypoxylon rubiginosum, commonly known as the rusty woodwart, is a saprotrophic fungus that plays a role in the decay of timber. mycoguide.comtexasmushrooms.org It is typically found on the dead, decorticated (bark-free) wood of various hardwood trees. mycoguide.com

Table 1: Mycological and Ecological Characteristics of Hypoxylon rubiginosum

| Feature | Description |

|---|---|

| Common Name | Rusty Woodwart texasmushrooms.org |

| Morphology | Appears as a rust-colored crust (stroma) that thickens over time. The surface is bumpy, and the color can range from rusty to dark brick. mycoguide.com |

| Habitat | Primarily grows on dead branches and trunks of deciduous trees, such as oak, elm, maple, and ash. mycoguide.comtexasmushrooms.org |

| Ecological Role | Saprotroph, associated with the decay of timber. It can also act as a mild pathogen on some hosts. mycoguide.com |

| Geographic Distribution | Widespread in northern temperate regions, including North America and Europe. mycoguide.comsinica.edu.tw |

Advanced Extraction and Purification Methodologies from Fungal Biomass

The extraction and identification of this compound from fungal sources like Hypoxylon involve sophisticated analytical techniques. The process is crucial for chemotaxonomic studies that use secondary metabolites to classify fungal species. pensoft.net

A general methodology for this process includes:

Sample Collection : Stromata (the visible, spore-bearing structures) of the fungus are carefully collected from the host wood. pensoft.net

Solvent Extraction : The collected fungal material is subjected to extraction using organic solvents. A common method involves the use of methanol (B129727) to draw out the secondary metabolites from the fungal tissue. researchgate.net

Analysis and Purification : The resulting crude extract is then analyzed. High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection and Electrospray Mass Spectrometry (HPLC/DAD-ESIMS) is a standard method used to separate, identify, and quantify the compounds present in the extract. pensoft.net This technique allows for the comparison of the chemical profile of the fungus against known standards and internal databases to confirm the presence of specific molecules like this compound. pensoft.net

Plant Bioproduction of this compound: Rhododendron Species

This compound is also biosynthesized by certain plant species, most notably those within the Rhododendron genus. The initial discovery and subsequent research have primarily focused on Rhododendron rubiginosum and Rhododendron adamsii as sources of this compound. researchgate.netthieme-connect.com

Botanical Context and Distribution of Producer Plants

Rhododendron rubiginosum is an evergreen shrub recognized for its distinctive foliage and flowers. Its natural habitat provides the specific environmental conditions necessary for the biosynthesis of a diverse array of secondary metabolites, including the rubiginosins. wikipedia.org

Table 2: Botanical and Distributional Profile of Rhododendron rubiginosum

| Feature | Description |

|---|---|

| Common Name | N/A |

| Plant Type | Evergreen shrub or small tree. oregonstate.edu |

| Size | Typically grows to 1–3 meters in height. wikipedia.org |

| Foliage | Leaves are elliptic to lanceolate, with the undersides covered in reddish-brown scales, giving it a "rusty" appearance (rubiginosum). oregonstate.edu |

| Flowers | Bell-shaped, ranging in color from pink and rose to pale purple, often with spotting. wikipedia.orgrhododendron.org |

| Native Habitat | Found in Myanmar and the Chinese provinces of Sichuan, Tibet, and Yunnan. wikipedia.org |

| Altitude Range | Grows at elevations between 2,800 and 3,600 meters. wikipedia.org |

Refined Extraction and Purification Methodologies from Plant Material

The isolation of this compound from Rhododendron plant material requires a multi-step extraction and purification process to separate it from the complex mixture of phytochemicals present in the plant tissues, such as leaves and flowers. researchgate.net

A refined methodology for this process can be outlined as follows:

Material Preparation : The plant material (e.g., dried flowers or leaves) is harvested and ground to increase the surface area for extraction.

Initial Extraction : A hot methanol extraction is commonly employed to create a crude extract containing a wide range of compounds. researchgate.net

Solvent Partitioning : The dried crude extract is then partitioned between two immiscible solvents, such as water and dichloromethane. This step separates compounds based on their polarity, with meroterpenoids like this compound typically moving into the organic (dichloromethane) phase. researchgate.net

Chromatographic Purification : The final and most critical step is purification using chromatography. Silica gel column chromatography is a standard technique used to separate the compounds in the organic extract. researchgate.net Fractions are collected and analyzed, and those containing pure this compound are combined. Further purification may be achieved using techniques like HPLC.

Identification and Characterization of Related Rubiginosin Analogues and Concomitant Metabolites

The chemical investigation of Rhododendron species has led to the isolation and characterization of several compounds structurally related to this compound. These analogues and concomitant metabolites often share a common biosynthetic origin and feature complex polycyclic frameworks. They are typically isolated together from the same plant extracts, providing valuable insights into the biosynthetic pathways at play.

Research on Rhododendron rubiginosum not only yielded this compound but also other related meroterpenoids, including rubiginosin B and rubiginosin G. acs.org Further studies on other species within the genus have expanded this family of natural products. For instance, rhodonoid A, a meromonoterpenoid with the same 6-6-6-4 ring system, was isolated from Rhododendron capitatum. acs.org Similarly, anthopogochromane was found in Rhododendron anthopogonoides and fastinoid C in Rhododendron fastigiatum. acs.org

In addition to analogues with the 6-6-6-4 ring system, a more common 6-6-5-4 meroterpenoid ring system is also prevalent in Rhododendron natural products. acs.org Notable examples include fastinoid B, also from Rhododendron fastigiatum, and rhodonoid B from Rhododendron capitatum. acs.org The co-isolation of these varied but related structures suggests a common origin from chromene precursors. nih.govacs.org

The table below summarizes key rubiginosin analogues and other related meroterpenoids isolated from various Rhododendron species.

| Compound Name | Ring System | Natural Source |

| This compound | 6-6-6-4 | Rhododendron rubiginosum |

| Rubiginosin B | 6-6-6-4 | Rhododendron rubiginosum |

| Rubiginosin G | 6-6-6-4 | Rhododendron adamsii, Rhododendron rubiginosum |

| Rhodonoid A | 6-6-6-4 | Rhododendron capitatum |

| Anthopogochromane | 6-6-6-4 | Rhododendron anthopogonoides |

| Fastinoid C | 6-6-6-4 | Rhododendron fastigiatum |

| Fastinoid B | 6-6-5-4 | Rhododendron fastigiatum |

| Rhodonoid B | 6-6-5-4 | Rhododendron capitatum |

| Nyingchinoid D | 6-6-5-4 | Rhododendron nyingchiense |

Further research into Rhododendron nyingchiense has led to the discovery of several other enantiomeric pairs of new meromonoterpenoids, highlighting the vast chemical diversity of this genus. researchgate.net These compounds exhibit a range of heterocyclic frameworks, including rare 6/7/5/5 and new 6/6/3/5 systems, further expanding the family of molecules related to this compound. researchgate.net

Biosynthetic Pathways of Rubiginosin a

Proposed Polyketide Biosynthetic Origins

Azaphilones, including rubiginosin A, are a family of fungal natural products derived from polyketide precursors. The core structure of azaphilones typically features a pyranoquinone bicyclic core and a chiral quaternary center, characteristic features assembled through polyketide synthase (PKS) activity. swansea.ac.ukresearchgate.netencyclopedia.pub The biosynthesis begins with the stepwise condensation of simple acyl-CoA precursors, such as acetyl-CoA and malonyl-CoA, catalyzed by polyketide synthases. wikipedia.orgmdpi.com This process generates a linear or partially modified polyketide chain, which then undergoes further enzymatic transformations to yield the complex azaphilone scaffold. nih.gov In the context of azaphilone biosynthesis, highly reducing PKS (HR-PKS) and non-reducing PKS (NR-PKS) enzymes are often involved in forming a common intermediate, such as orcinaldehyde, which serves as a branching point for the synthesis of diverse azaphilone structures. researchgate.net

Genetic Basis: Involvement of Specific Biosynthetic Gene Clusters (BGCs)

The biosynthesis of secondary metabolites in fungi, including this compound, is typically governed by biosynthetic gene clusters (BGCs). These clusters are genomic regions containing co-localized genes that encode the necessary enzymes, regulatory proteins, and transport proteins for the production of a specific compound or a group of related compounds. researchgate.netwikipedia.org The presence and organization of these BGCs dictate the biosynthetic potential of a fungal species. nih.gov

Analysis of hraza1/2 BGCs in Hypoxylon rubiginosum

In Hypoxylon rubiginosum, the biosynthesis of rubiginosins, including this compound, has been linked to two putative biosynthetic gene clusters, designated hraza1 and hraza2. researchgate.netresearchgate.net These BGCs are proposed to collaboratively synthesize the orsellinic acid-substituted azaphilones found in this fungus. researchgate.net Analysis of these gene clusters provides insights into the enzymatic machinery involved in this compound production. For instance, the comparison of hraza BGCs with azaphilone-forming BGCs from related species like Hypoxylon fragiforme (hfaza1/2) has revealed differences in gene content, such as the absence of a FAD-dependent monooxygenase and an acyltransferase gene in hraza1. researchgate.net These genetic variations are suggested to influence the types of azaphilones produced by H. rubiginosum, potentially preventing the formation of C-8(R)-configured fatty acid-substituted azaphilones observed in H. fragiforme. researchgate.net

A proposed biosynthetic scheme involving the hraza1/2 BGCs in H. rubiginosum outlines the formation of monomeric azaphilones, including this compound. This scheme typically involves the action of NR-PKS and HR-PKS enzymes, along with other tailoring enzymes like monooxygenases and acyltransferases. researchgate.net

Comparative Genomics of Azaphilone Biosynthesis

Comparative genomics has been instrumental in understanding the genetic basis of azaphilone biosynthesis across different fungal species. By comparing the BGCs responsible for azaphilone production in various fungi, researchers can identify conserved genes encoding core biosynthetic enzymes and variable genes that contribute to structural diversity. frontiersin.orgresearchgate.net Studies comparing azaphilone BGCs from species like Monascus, Aspergillus, and Talaromyces have revealed both conserved gene content and differences in gene organization. nih.govuni-hannover.de These comparisons help in postulating biosynthetic pathways and identifying potential functions of genes within the clusters. researchgate.net For example, comparing the hraza BGCs with those from H. fragiforme has highlighted potential gene loss or gain events that differentiate the azaphilone profiles of these species. researchgate.net Comparative genomics also aids in genome mining efforts to discover novel azaphilone BGCs and predict the structures of the compounds they produce. swansea.ac.ukresearchgate.net

Enzymatic Catalysis and Key Intermediates in the Pathway

The biosynthesis of this compound involves a cascade of enzymatic reactions. Polyketide synthases initiate the process by assembling the carbon backbone from acyl-CoA units. wikipedia.orgmdpi.comnih.gov The type of PKS (e.g., NR-PKS, HR-PKS) dictates the initial structure of the polyketide chain and the degree of reduction of β-keto groups. researchgate.netnih.gov Key intermediates in azaphilone biosynthesis often include polyketide aldehydes or related structures that undergo cyclization to form the characteristic pyranoquinone core. swansea.ac.ukresearchgate.net

A crucial step in the formation of the azaphilone core is the hydroxylation of a benzaldehyde (B42025) intermediate, typically catalyzed by a FAD-dependent monooxygenase. swansea.ac.ukresearchgate.netrsc.org This hydroxylation is followed by cyclization, leading to the bicyclic pyran-containing structure. swansea.ac.uk While specific enzymatic steps and intermediates for this compound biosynthesis are not as extensively detailed as for some other azaphilones, the general principles of azaphilone biosynthesis involving PKSs and tailoring enzymes are expected to apply. researchgate.net

Post-Polyketide Modifications and Chemodiversity Generation

Following the assembly of the core polyketide scaffold, a variety of post-polyketide modifications contribute to the structural diversity of azaphilones, including this compound and its congeners. nih.gov These modifications can include oxidations, reductions, methylations, acylations, and other tailoring reactions catalyzed by specific enzymes encoded within the BGCs. researchgate.netresearchgate.netactascientific.com For instance, the attachment of an orsellinic acid moiety to the azaphilone core in this compound is a post-polyketide modification. researchgate.net The linear polyketide side chain found in rubiginosin C is another example of diversification. researchgate.net The presence or absence of specific tailoring enzymes, such as monooxygenases or acyltransferases, can lead to variations in the substitution patterns and oxidation states of the final azaphilone products, contributing to the observed chemodiversity within the rubiginosin family. researchgate.net

Mechanistic Parallels in Biosynthesis with Structurally Related Azaphilones

The biosynthetic pathway of this compound shares mechanistic parallels with the biosynthesis of other structurally related azaphilones found in fungi. The initial steps involving polyketide chain assembly by PKSs and the subsequent cyclization to form the pyranoquinone core are conserved features across many azaphilone biosynthetic pathways. swansea.ac.ukresearchgate.netresearchgate.net Comparative studies of BGCs and enzymatic mechanisms in different azaphilone-producing fungi, such as Monascus, Aspergillus, and Chaetomium, provide insights into the common strategies employed in the biosynthesis of this compound class. encyclopedia.pubresearchgate.netresearchgate.net For example, the formation of the bicyclic core often involves similar enzymatic logic, even though the specific enzymes and intermediates may vary between pathways. swansea.ac.ukresearchgate.net Understanding these mechanistic parallels allows for the prediction of potential biosynthetic steps and enzymes involved in this compound production based on knowledge gained from studying other well-characterized azaphilone pathways. swansea.ac.ukresearchgate.net

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | |

| Rubiginosin C | |

| Orsellinic acid | 457 |

| Acetyl-CoA | 444093 |

| Malonyl-CoA | 6900 |

| Orcinaldehyde |

Interactive Data Table (Example based on comparative BGC analysis)

While detailed quantitative data specifically for this compound biosynthesis enzymes was not found for a dynamic table, the search results highlight comparative genomics of azaphilone BGCs. Below is an example of how a table comparing gene content in relevant BGCs could be presented, based on the information about hraza1/2 and hfaza1/2.

| BGC | Organism | Key Enzymes/Genes Mentioned | Notes |

| hraza1/2 | Hypoxylon rubiginosum | NR-PKS, HR-PKS, Monooxygenase, Acyltransferase, other tailoring enzymes | Proposed to collaboratively synthesize OA-substituted azaphilones. researchgate.netresearchgate.net |

| hfaza1/2 | Hypoxylon fragiforme | NR-PKS, HR-PKS, FAD-dependent monooxygenase, Acyltransferase, other tailoring enzymes | Shares high homology with hraza BGCs; contains genes absent in hraza1. researchgate.net |

This table illustrates the comparative information found regarding the genetic basis of azaphilone biosynthesis in Hypoxylon species.

Chemical Synthesis of Rubiginosin a and Analogous Structures

Total Synthesis Strategies for Rubiginosin A

The total synthesis of this compound has been successfully accomplished, notably through a biomimetic approach that strategically mimics the proposed natural formation of the molecule. nih.govacs.orgthieme-connect.com This strategy is divergent, allowing for the synthesis of several members of the rubiginosin family of merosesquiterpenoids. acs.org The core of the strategy involves the carefully orchestrated coupling of a terpene-derived fragment with a phenolic component, followed by a series of cyclizations to build the tetracyclic system. thieme-connect.comacs.org

The synthesis of this compound and its analogue rubiginosin G has been achieved utilizing a bioinspired cascade approach. nih.govacs.org This method is predicated on the proposed biosynthesis, which likely involves the reaction of a phenolic precursor, orcinol (B57675), with a terpene-derived α,β-unsaturated aldehyde. acs.orgacs.org

The mechanistic rationale for the cascade begins with a Knoevenagel condensation between orcinol and the aldehyde precursor. thieme-connect.comacs.org This initial coupling forms an ortho-quinone methide (o-QM) intermediate. acs.org This transient species is primed for a subsequent, spontaneous oxa-6π-electrocyclization, which results in the formation of the chromene ring system, yielding rubiginosin D. thieme-connect.comacs.org The cascade continues with an acid-catalyzed isomerization of an alkene into conjugation with the ketone, forming a dienone. acs.org The final and key step in the formation of the tetracyclic core of this compound is a stepwise, intramolecular [2+2] cycloaddition under acidic conditions, which constructs the distinctive cyclobutane (B1203170) ring. acs.orgacs.org This biomimetic cascade is a powerful illustration of how complex molecular architectures can be assembled efficiently by mimicking nature's synthetic strategies. researchgate.net

The successful total synthesis of this compound relies on a sequence of key chemical transformations. These reactions are employed to construct the necessary precursors and to facilitate the crucial cyclization events that form the characteristic ring system of the molecule. thieme-connect.commdpi.com

The formation of the tetrasubstituted cyclobutane ring, a defining feature of the this compound scaffold, is accomplished via an intramolecular [2+2] cycloaddition. acs.org In the biomimetic synthesis, this transformation is the final step in the cascade reaction. Following the formation of the chromene intermediate rubiginosin D, a Lewis acid catalyst such as iron(III) triflate (Fe(OTf)₃) is used to promote the cycloaddition. thieme-connect.comacs.org This reaction proceeds in a stepwise manner, likely involving two intramolecular Michael reactions, to furnish the 6-6-6-4 ring system of this compound. thieme-connect.com This key step solidifies the complex tetracyclic architecture of the molecule. researchgate.net

To generate the required terpene-derived aldehyde fragment for the key cascade reaction, a Meyer–Schuster rearrangement is employed. thieme-connect.com This acid-catalyzed rearrangement converts a propargyl alcohol into an α,β-unsaturated carbonyl compound. wikipedia.orgrsc.org In the synthesis of this compound, a geranyl acetate-derived propargylic alcohol serves as the substrate. thieme-connect.com A sophisticated catalytic system, comprising molybdenum, gold, and silver (Mo–Au–Ag), is used to facilitate the rearrangement, producing a ketone precursor with high efficiency. thieme-connect.com This ketone is then further elaborated through steps including olefin isomerization, deacetylation, and oxidation to yield the final α,β-unsaturated aldehyde required for the subsequent Knoevenagel condensation. thieme-connect.com

The initial carbon-carbon bond formation that couples the two primary fragments of this compound is achieved through a Knoevenagel condensation. thieme-connect.comacs.org This reaction is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. wikipedia.org In this specific synthesis, the phenolic compound orcinol reacts with the previously synthesized α,β-unsaturated aldehyde. thieme-connect.comacs.org This condensation serves as the trigger for the biomimetic cascade, leading to the formation of an ortho-quinone methide intermediate, which rapidly proceeds to the next step of the sequence. acs.orgacs.org

Immediately following the Knoevenagel condensation, the chromene ring of the rubiginosin core is formed via an oxa-6π-electrocyclization. thieme-connect.comacs.org This pericyclic reaction is a key step in many natural product syntheses. researchgate.netmdpi.com The ortho-quinone methide intermediate, generated in situ from the condensation of orcinol and the aldehyde, undergoes a 6π-electrocyclic ring closure. acs.org This process is typically thermally allowed and proceeds spontaneously to form the thermodynamically stable chromene ring system, yielding the intermediate known as rubiginosin D. thieme-connect.com This transformation efficiently constructs the third ring of the final tetracyclic structure.

Key Synthetic Transformations and Methodologies Employed

Acid-Catalyzed Ring Cyclizations

A pivotal step in the total synthesis of (±)-rubiginosin A is the construction of its characteristic 6-6-6-4 fused ring system, which is achieved through a biomimetic, acid-catalyzed intramolecular cascade reaction. This transformation is a testament to the efficiency of cascade reactions in rapidly building molecular complexity from simpler precursors.

The synthesis commences with the formation of a chromene intermediate, specifically rubiginosin D. This is accomplished through a Knoevenagel condensation of an appropriate aldehyde with orcinol, followed by an oxa-6π-electrocyclization. With the crucial chromene precursor in hand, the stage is set for the key acid-catalyzed cyclization.

Treatment of rubiginosin D with a Lewis acid, such as iron(III) triflate (Fe(OTf)3), initiates a stepwise intramolecular [2+2] cycloaddition. This reaction is believed to proceed through two sequential intramolecular Michael additions. The Lewis acid activates the dienone system of the chromene, rendering it susceptible to nucleophilic attack by the pendant alkene. This initial cyclization forms one of the rings of the cyclobutane core and generates a new intermediate that is primed for the subsequent ring closure. The second intramolecular Michael addition then proceeds to forge the final bond of the tetrasubstituted cyclobutane ring, thus completing the intricate 6-6-6-4 framework of this compound. researchgate.net

This acid-catalyzed cascade is a powerful demonstration of how a single reagent can orchestrate a series of bond-forming events to construct a complex polycyclic system with a high degree of stereocontrol, albeit in this case leading to the racemic product.

Diastereoselective and Enantioselective Synthesis Methodologies

While the acid-catalyzed cyclization provides an elegant route to the racemic form of this compound, the development of diastereoselective and enantioselective approaches is crucial for accessing stereochemically pure enantiomers and understanding their specific biological activities. As of the current literature, a dedicated enantioselective total synthesis of this compound has not been explicitly detailed. However, the broader field of meroterpenoid synthesis offers valuable insights into potential strategies.

Substrate Control and Diastereoselectivity: In the synthesis of related meroterpenoids, diastereoselectivity is often achieved through substrate control, where the inherent stereochemistry of a chiral starting material or intermediate directs the stereochemical outcome of subsequent reactions. For instance, the Fe(OTf)3-promoted cationic [2+2] cycloaddition used in the synthesis of related rhodonoids has been shown to be diastereoselective. nih.gov This suggests that by starting with an enantiomerically enriched chromene precursor, it might be possible to achieve a diastereoselective synthesis of a single enantiomer of this compound. The facial selectivity of the intramolecular cycloaddition would be influenced by the existing stereocenter(s) in the substrate, favoring the formation of one diastereomer over the other.

Catalytic Asymmetric Synthesis: The development of a catalytic asymmetric synthesis of this compound would represent a significant advancement. This could potentially be achieved by employing a chiral Lewis acid catalyst in the key [2+2] cycloaddition step. Chiral catalysts can create a chiral environment around the substrate, influencing the trajectory of the intramolecular reaction to favor the formation of one enantiomer. While this has been successfully applied in numerous other complex natural product syntheses, its application to the specific case of this compound remains an area for future investigation.

Furthermore, the synthesis of chiral chromene precursors through asymmetric catalysis, for example, via an enantioselective oxa-Diels-Alder reaction or an organocatalytic Michael addition/cyclization sequence, could provide an alternative entry point to an enantioselective synthesis of this compound.

Semisynthetic Derivatization of this compound Scaffolds

The exploration of the biological potential of natural products often involves the synthesis of derivatives to establish structure-activity relationships (SAR) and to optimize their pharmacological properties. While extensive studies on the semisynthetic derivatization of this compound itself are not widely reported in the current scientific literature, the general principles of modifying complex natural product scaffolds can be applied.

The this compound scaffold possesses several functional groups that could serve as handles for chemical modification. These include the hydroxyl group on the aromatic ring and the ketone functionality.

Modification of the Phenolic Hydroxyl Group: The free phenolic hydroxyl group is a prime site for derivatization. It can be readily acylated to form esters, etherified to produce ethers, or used as a nucleophile in various coupling reactions. These modifications would allow for the introduction of a wide range of substituents, enabling the exploration of how changes in steric bulk, electronics, and lipophilicity at this position affect biological activity.

Modification of the Ketone Carbonyl: The ketone group offers another point for chemical intervention. It can be reduced to the corresponding alcohol, which could then be further functionalized. Alternatively, it could be subjected to nucleophilic addition reactions with organometallic reagents to introduce new carbon-based substituents. The resulting tertiary alcohol could also serve as a precursor for further transformations.

The synthesis of such derivatives would be instrumental in identifying the key pharmacophoric elements of the this compound molecule and could lead to the development of new analogs with improved potency, selectivity, or pharmacokinetic properties.

Synthetic Challenges in Accessing Complex Meroterpenoid Architectures

The synthesis of this compound and other complex meroterpenoids presents a number of significant challenges that test the limits of modern synthetic organic chemistry. These challenges stem from their intricate and often congested polycyclic ring systems, the presence of multiple contiguous stereocenters, and the need for highly selective and efficient bond-forming reactions.

Construction of the Fused Ring System: One of the primary hurdles is the construction of the unique 6-6-6-4 fused ring system. While the biomimetic acid-catalyzed cascade is an elegant solution, achieving this transformation with high efficiency and stereocontrol can be challenging. The reaction conditions must be carefully optimized to favor the desired intramolecular cycloaddition over potential side reactions, such as polymerization or decomposition.

Formation of the Tetrasubstituted Cyclobutane Ring: The creation of the tetrasubstituted cyclobutane ring is another major synthetic obstacle. nih.gov These small, strained rings are notoriously difficult to synthesize, especially when they are embedded within a larger polycyclic framework and are heavily substituted. The intramolecular [2+2] cycloaddition strategy is effective, but alternative methods, such as photochemical cycloadditions or transition-metal-catalyzed reactions, could also be explored, each with its own set of challenges regarding regioselectivity and stereoselectivity.

Control of Stereochemistry: this compound possesses five contiguous stereocenters, including a quaternary center. The precise control of the relative and absolute stereochemistry of these centers is a formidable challenge. In a total synthesis, stereocenters must be set with high fidelity, often through the use of stereoselective reactions or by starting with a chiral building block from the chiral pool. The development of an enantioselective synthesis, as discussed previously, remains a key objective and a significant challenge.

Molecular and Cellular Biological Activities of Rubiginosin a

Anti-inflammatory Modulatory Effects

Rubiginosin A has demonstrated notable anti-inflammatory properties, primarily through its interaction with the nitric oxide production pathway. These effects have been investigated using established cellular models of inflammation.

Inhibition of Nitric Oxide (NO) Production

This compound has been identified as a potent inhibitor of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells. nih.govresearchgate.netrsc.org In a screening of fifteen azaphilone compounds, this compound, which features an orsellinic acid moiety, showed significant inhibitory activity against NO generation. nih.govresearchgate.net This inhibitory effect is crucial as the overproduction of NO is implicated in various pathological processes, including inflammation and tissue damage. researchgate.net The presence of an acetyl group in this compound's structure is considered indispensable for its strong inhibitory activity. nih.govmdpi.com

Molecular Mechanism of Action: Suppression of iNOS Protein Synthesis

The primary mechanism by which this compound inhibits nitric oxide production is through the suppression of inducible nitric oxide synthase (iNOS) protein synthesis. nih.govresearchgate.netscribd.com Studies using reverse transcription-polymerase chain reaction (RT-PCR) have shown that this compound's suppression of LPS-induced NO is a result of the inhibition of iNOS expression at the protein level. nih.govresearchgate.net This targeted action on iNOS, the enzyme responsible for the production of large amounts of NO during inflammatory responses, underscores the compound's potential as an anti-inflammatory agent. researchgate.net

Cellular Models for Anti-inflammatory Research (e.g., RAW 264.7 Macrophage Cells)

The anti-inflammatory effects of this compound have been studied using the well-established RAW 264.7 murine macrophage cell line. nih.govresearchgate.net These cells, when stimulated with lipopolysaccharide (LPS), mimic an inflammatory response by producing significant quantities of nitric oxide. nih.govresearchgate.net The use of this model has been instrumental in demonstrating this compound's ability to suppress NO production and elucidate its mechanism of action involving the inhibition of iNOS protein synthesis. nih.govresearchgate.net

Antimicrobial and Antifungal Modulatory Effects

In addition to its anti-inflammatory properties, this compound has been investigated for its effects on pathogenic fungi, particularly its ability to hinder the formation of biofilms, which are critical for fungal virulence.

Inhibition of Fungal Growth and Biofilm Formation

This compound is active against the formation of biofilms by pathogenic Candida species. nih.gov Biofilms are structured communities of microbial cells that adhere to surfaces and are encased in a self-produced protective matrix, making them notoriously resistant to antimicrobial treatments.

Research has shown that this compound can inhibit the formation of biofilms by Candida albicans. mdpi.com In a study comparing several azaphilone derivatives, this compound demonstrated significant inhibitory effects on C. albicans biofilm formation at concentrations above 31.3 µg/mL. mdpi.com While it was found to be active, other related compounds like rubiginosin C showed stronger effects at lower concentrations. mdpi.com The activity of this compound has also been noted against biofilms of the emerging multidrug-resistant pathogen Candida auris. nih.gov

Interactive Data Table: Biological Activities of this compound

| Activity | Target/Organism | Effect | Effective Concentration | Cellular Model |

| Anti-inflammatory | Nitric Oxide (NO) | Inhibition of Production | Not specified | RAW 264.7 Macrophages |

| Anti-inflammatory | iNOS Protein | Suppression of Synthesis | Not specified | RAW 264.7 Macrophages |

| Antifungal | Candida albicans | Biofilm Inhibition | > 31.3 µg/mL | In vitro assay |

| Antifungal | Candida auris | Biofilm Inhibition | Not specified | In vitro assay |

Interference with Yeast-to-Hyphae Morphological Transition

The transition from a unicellular yeast form to a filamentous hyphal form is a critical virulence factor for pathogenic fungi such as Candida albicans, enabling tissue invasion and the formation of robust biofilms. Research into the biological activities of this compound has demonstrated its ability to interfere with processes related to this morphological transition.

Specifically, studies on biofilm formation, which is intricately linked to hyphal development, have shown that this compound exhibits significant inhibitory effects. In investigations involving C. albicans, this compound was one of only two rubiginosins out of a selection of tested azaphilones to show notable activity at concentrations below 250 µg/mL. The compound displayed significant inhibition of biofilm formation at concentrations starting above 31.3 µg/mL. This activity indicates that this compound can disrupt a key pathogenic mechanism of C. albicans at sub-inhibitory concentrations.

Comparative Efficacy with Reference Antifungal Agents

The efficacy of this compound has been evaluated, particularly concerning its impact on fungal virulence factors rather than direct antimicrobial action. In a study determining the Minimum Inhibitory Concentration (MIC) of several azaphilones, including this compound, against pathogenic Candida species, no direct antimicrobial activity was observed for the tested compounds.

However, when assessing the inhibition of virulence factors, this compound showed significant effects on the formation of C. albicans biofilms. While a direct comparison of MIC values with standard antifungal agents like fluconazole (B54011) is not applicable due to the lack of direct antifungal activity, its performance against biofilm formation can be noted. For context, the related compound rubiginosin C was found to have inhibitory activity on biofilms that exceeded that of fluconazole at certain concentrations. This compound's ability to inhibit biofilm formation starting at concentrations above 31.3 µg/mL marks it as a compound of interest for targeting fungal pathogenicity.

Table 1: Inhibitory Effect of this compound on Candida albicans Biofilm Formation

| Compound | Effective Concentration for Biofilm Inhibition |

| This compound | > 31.3 µg/mL |

Antiproliferative and Apoptosis-Inducing Activities in Cancer Cell Lines

While other azaphilone compounds have been reported to induce apoptosis and alter the cell cycle in cancer cells, specific data detailing the activity of this compound in activating caspases or inducing cell cycle arrest were not found in the reviewed scientific literature. Research has shown that certain nitrogen-containing azaphilones can induce apoptosis in a concentration-dependent manner and inhibit cell cycle progression mdpi.com. However, studies explicitly demonstrating these mechanisms for this compound are not available.

Potent cytotoxic activities against the human gastric cancer cell lines MGC803 and AGS have been documented for several azaphilone derivatives, with some compounds showing IC₅₀ values significantly lower than the positive control, paclitaxel (B517696) mdpi.com. Despite this, specific studies investigating the antiproliferative and cytotoxic effects of this compound on the MGC803 and AGS cell lines could not be identified in the performed searches.

Immunomodulatory Effects (Referencing Rubiginosin B for Mechanistic Insights)

To understand the potential immunomodulatory mechanisms of this compound, insights can be drawn from the closely related compound, rubiginosin B. Research has shown that rubiginosin B possesses immunomodulatory properties by selectively targeting the calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling pathway.

Calcineurin is a calcium-calmodulin-dependent protein phosphatase. When activated by an increase in intracellular calcium, it dephosphorylates NFAT transcription factors. This dephosphorylation allows NFAT to translocate from the cytoplasm to the nucleus, where it regulates the transcription of genes crucial for T-cell activation and the immune response.

Mechanistic studies revealed that rubiginosin B directly targets calcineurin, thereby inhibiting the dephosphorylation of NFAT. This action prevents NFAT's nuclear translocation and subsequently down-regulates the expression of its target genes, such as Foxp3, which is critical for the differentiation of regulatory T cells (Tregs). By inhibiting Treg differentiation, rubiginosin B can enhance anti-tumor immune responses. Molecular docking studies have predicted that the interaction between rubiginosin B and calcineurin is primarily driven by hydrophobic effects and hydrogen bonds. Given the structural similarity, it is plausible that this compound may exert immunomodulatory effects through a similar mechanism involving the calcineurin-NFAT pathway.

Information regarding the molecular and cellular biological activities of this compound is currently unavailable.

Extensive searches of scientific literature did not yield specific research findings on the impact of this compound on the differentiation of regulatory T (Treg) cells. The available research primarily focuses on a related compound, rubiginosin B, which has been shown to selectively inhibit Treg cell differentiation. However, no data was found to suggest that this compound possesses similar immunomodulatory properties.

Therefore, the section on the "Impact on Regulatory T (Treg) Cell Differentiation" cannot be provided at this time.

Structure Activity Relationship Sar Studies of Rubiginosin a and Analogues

Identification of Key Structural Moieties Contributing to Bioactivity

Rubiginosin A is characterized by an azaphilone core structure linked to an orsellinic acid moiety via an ester bond nliwod.orgnih.gov103.247.176. Studies on this compound and related azaphilones have aimed to elucidate which parts of this molecule are crucial for its observed biological activities, such as the inhibition of nitric oxide (NO) production.

Significance of Specific Substituents (e.g., Acetyl Group) for Potency

Beyond the orsellinic acid moiety, other substituents on the azaphilone backbone of this compound have been implicated in modulating its potency. Research into the anti-inflammatory activity, specifically the inhibition of NO production in cellular models, has pointed to the significance of the presence of an acetyl group. Findings suggest that an acetyl group is essential for an increase in the activity of this compound in this context uni-hamburg.de. This indicates that specific functional groups at particular positions on the azaphilone scaffold play a critical role in enhancing biological effects.

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) approaches aim to build mathematical models that correlate structural descriptors of compounds with their biological activity, allowing for the prediction of activity for new or untested compounds wikipedia.orgmdpi.com. While QSAR is a widely used tool in drug discovery and natural product research researchgate.netbegellhouse.combegellhouse.com, specific detailed QSAR studies focused solely on this compound were not prominently found in the provided search results. General QSAR principles are applied to understand how variations in chemical structure, represented by numerical descriptors, influence biological responses wikipedia.orgmdpi.com.

Pharmacophore Modeling and Ligand-Based Drug Design Principles

Pharmacophore modeling involves identifying the essential 3D arrangement of molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, ionizable groups) required for a molecule to bind to a biological target and elicit a response dergipark.org.trnih.gov. Ligand-Based Drug Design (LBDD) utilizes the knowledge of known active compounds to design or identify new molecules with similar biological activity, particularly when the structure of the biological target is unknown mdpi.combiosolveit.denih.gov. These principles are broadly applicable in the search for new therapeutic agents from natural products frontiersin.org. Although pharmacophore modeling and LBDD are valuable strategies in drug discovery mdpi.comdergipark.org.trnih.govbiosolveit.denih.gov, specific applications of these techniques focused on this compound were not detailed in the provided search results.

Advanced Methodological Approaches in Rubiginosin a Research

Spectroscopic and Spectrometric Techniques for Comprehensive Structure Elucidation

Spectroscopic and spectrometric methods are indispensable for determining the intricate chemical structure of rubiginosin A.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in the structural elucidation of organic molecules like this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are routinely employed. 1D NMR, such as proton (¹H) NMR and carbon-13 (¹³C) NMR, provides information about the types of protons and carbons present in the molecule and their chemical environments. jmb.or.krebsco.com

For complex structures, 2D NMR techniques are crucial for establishing connectivity between atoms. Common 2D NMR experiments utilized in natural product chemistry include Correlation Spectroscopy (COSY), which reveals correlations between coupled protons, and Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Correlation (HMQC), which establish correlations between protons and the carbons to which they are directly attached. ebsco.comlibretexts.orgoxinst.comnih.govresearchgate.net Heteronuclear Multiple Bond Correlation (HMBC) is another powerful 2D technique that provides information about long-range correlations between protons and carbons across multiple bonds, aiding in the assembly of the molecular skeleton. ebsco.comnih.gov Advanced pulse sequences can be incorporated to resolve overlapping signals or to focus on specific types of nuclei or correlations, although specific advanced pulse sequences applied explicitly to this compound are not detailed in the provided information. ebsco.comlibretexts.orgoxinst.comresearchgate.netcam.ac.ukmdpi.com

High-Resolution Mass Spectrometry (HRMS) is essential for determining the accurate molecular weight of this compound and obtaining its elemental composition. jmb.or.krutah.edu HRMS provides a precise mass-to-charge ratio ([M+H]⁺ for protonated molecules or other adducts), which is critical for confirming the molecular formula. For this compound, an HRMS data point indicates an m/z of 485.2668 [M+H]⁺. jmb.or.kr Mass spectrometry also provides fragmentation patterns, which are characteristic ions produced when the molecule breaks apart. Analyzing these fragmentation pathways can yield valuable structural information about the different substructures within the molecule. jmb.or.krutah.eduresearchgate.netegyankosh.ac.in

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting characteristic molecular vibrations when exposed to infrared radiation. nih.govijmrpsjournal.comresearchgate.netwikipedia.org Specific absorption bands in the IR spectrum correspond to the presence of groups such as hydroxyl, carbonyl, and aromatic rings, which are expected in an azaphilone structure. nih.govijmrpsjournal.comresearchgate.netwikipedia.org

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule, particularly those involving conjugated double bonds and aromatic systems, which are characteristic features of azaphilones. nih.govijmrpsjournal.comresearchgate.netnih.govoncotarget.com The UV-Vis spectrum of this compound exhibits absorption maxima at specific wavelengths that are indicative of its chromophoric system. nih.govijmrpsjournal.comresearchgate.netnih.govoncotarget.com

Circular Dichroism (CD) spectroscopy is a valuable technique for determining the absolute configuration of chiral molecules like this compound. nih.govmdpi.comresearchgate.netnih.gov CD measures the differential absorption of left and right circularly polarized light by a substance. Optically active compounds with chiral centers will exhibit a CD spectrum, and the shape and intensity of the signals can be related to the stereochemistry of the molecule, particularly when compared to known compounds or calculated spectra. mdpi.comresearchgate.netnih.gov While specific CD data for this compound were not explicitly detailed in the search results, CD spectroscopy has been applied to determine the absolute configuration of related azaphilones and meroterpenoids, suggesting its utility for this compound. nih.govmdpi.com

Advanced Cell-Based Assay Systems for Bioactivity Assessment

Cell-based assay systems are crucial tools for evaluating the biological activity of compounds in a more physiologically relevant context compared to purely biochemical assays. These assays utilize live cells to assess the effects of a compound on various cellular processes, phenotypes, and signaling pathways. jmb.or.krresearchgate.net Advanced cell-based assays, including those employing high-content screening (HCS) and three-dimensional (3D) cell culture models, offer enhanced capabilities for obtaining multi-parametric data and mimicking in vivo conditions more closely. jmb.or.krresearchgate.net

Cell-based assays can provide valuable insights into a compound's mechanism of action, efficacy, and potential safety profiles by observing its impact on cellular morphology, protein expression, localization, and differentiation. jmb.or.krresearchgate.net High-content screening, which integrates automated microscopy and image analysis, allows for the quantitative observation of multiple cellular phenotypes simultaneously. jmb.or.krresearchgate.net The use of 3D cell culture models, such as organoids and spheroids, further improves the predictive power of these assays by recreating the complex cellular environment found in tissues. researchgate.net While specific advanced cell-based assay data for this compound were not detailed in the search results, cell-based assays are fundamental in the initial screening and characterization of bioactive natural products. For example, cell-based assays have been developed for rRNA-targeted drug discovery, demonstrating their potential in identifying compounds that interact with specific cellular components. nih.gov Research on rubiginosin B utilized cell-based assays to evaluate its activity on CD4+ T cell differentiation. researchgate.netnih.gov

Computational Chemistry and Chemoinformatics Applications in Natural Product Research

Computational chemistry and chemoinformatics play increasingly vital roles in natural product research, offering powerful tools for analyzing chemical data, predicting molecular properties, and guiding experimental studies. github.comsoci.orgndsu.edu Chemoinformatics involves the application of data science and informatics techniques to chemical data, while computational chemistry uses theoretical methods to model and predict molecular behavior. github.com These fields are essential for managing the vast amount of data generated in natural product discovery and for gaining deeper insights into the relationship between chemical structure and biological activity. github.comsoci.org

Applications in natural product research include the use of computational methods for structure elucidation, prediction of bioactivity, and the study of structure-activity relationships (SAR). researchgate.net By employing computational tools, researchers can prioritize compounds for experimental testing, design targeted synthesis strategies, and explore potential mechanisms of action. soci.org The integration of machine learning and artificial intelligence techniques is further enhancing the capabilities of computational chemistry and chemoinformatics in natural product research, enabling the development of more accurate predictive models. researchgate.net

In Silico Predictive Modeling for Structure-Activity Relationships

In silico predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, is a key application of computational chemistry and chemoinformatics in natural product research. QSAR models aim to establish mathematical relationships between the structural and molecular properties of a set of compounds and their observed biological activities. github.comnih.gov By developing these models, researchers can predict the activity of new or untested compounds based on their chemical structures, facilitating the identification of promising candidates. github.com

The construction of QSAR models typically involves calculating molecular descriptors that capture various electronic, steric, and physicochemical properties of the compounds and then using statistical or machine learning techniques to build a model that correlates these descriptors with the biological activity. github.comnih.gov These models can be used for virtual screening of large chemical libraries to identify potential hits with desired activities. nih.gov While specific in silico predictive modeling studies for this compound were not found, QSAR modeling is widely applied in natural product research to understand how structural modifications influence biological activity and to guide the design of analogs with improved properties. researchgate.netgithub.com For example, QSAR models have been built to predict the sweetness potency of compounds based on their structures, demonstrating the utility of this approach in relating structure to biological response. nih.gov

Statistical Approaches for Data Analysis and Contradiction Resolution

For instance, studies evaluating the minimum inhibitory concentration (MIC) or effects on biofilm formation of this compound and related compounds against various microbial strains, such as Candida albicans and Candida auris, produce numerical data on growth inhibition or biofilm reduction nih.govmdpi.com. To analyze differences between treated samples and control groups in such experiments, researchers commonly employ statistical tests like the two-tailed Student's t-test nih.govmdpi.com. This test helps determine if the observed differences in biological activity are statistically significant (typically defined as a p-value < 0.05) or likely due to random chance nih.govmdpi.com. Analysis software such as GraphPad Prism is frequently used for these statistical computations nih.govmdpi.com.

Detailed research findings often involve comparing the activity of this compound with other related azaphilones or control substances across a range of concentrations mdpi.com. Statistical analysis helps to identify at which concentrations this compound exhibits significant inhibitory effects mdpi.com. For example, in studies on C. albicans biofilm formation, this compound has shown significant effects starting at concentrations above a certain threshold, and statistical analysis confirms these significant effects mdpi.com.

Resolving contradictions in reported findings, such as variations in cytotoxicity thresholds or bioactivity across different cell lines, is a critical application of statistical methods in this compound research . Discrepancies in reported bioactivity can arise from variations in experimental protocols, cell passage numbers, incubation times, or cell-specific metabolic pathways . To address such contradictions, researchers can utilize statistical tools like ANOVA (Analysis of Variance) or mixed-effects models to account for inter-experiment variability .

Furthermore, meta-analysis is recommended for reconciling discrepancies in reported cytotoxicity thresholds of compounds like this compound . Meta-analysis allows for the aggregation of data from multiple studies, with adjustments for variables such as cell line heterogeneity and assay sensitivity . Funnel plots can be used in meta-analysis to detect potential publication bias, while mixed-effects models can account for inter-study variance . Subgroup analysis, stratified by factors like cell type or assay method, may also be necessary to understand the sources of variability in reported IC₅₀ values .

While specific data tables for this compound's statistical analysis were not extensively detailed in the search results beyond mentions of p-values and significance levels in the context of figures and supplementary materials nih.govmdpi.com, the application of these statistical methods implies the generation and analysis of data sets. These would typically include measurements of microbial growth, biofilm mass, or cell viability under different concentrations of this compound and control conditions. An interactive data table, if the raw data were available, could allow researchers to explore the effects of varying concentrations of this compound on microbial growth or biofilm formation, potentially filtered by strain or experimental condition.

For instance, a hypothetical interactive table based on research findings might present data similar to the structure below, allowing users to filter by Candida species and view the mean percentage of biofilm formation relative to a control, along with standard deviations and statistically significant differences (p-values).

| Candida Species | This compound Concentration (µg/mL) | Mean Biofilm Formation (% of Control) | Standard Deviation | p-value (vs. Control) |

| C. albicans | 0 | 100 | ± 0.0 | - |

| C. albicans | 7.8 | [Data] | [Data] | [Data] |

| C. albicans | 31.3 | [Data] | [Data] | < 0.05 mdpi.com |

| C. albicans | 250 | [Data] | [Data] | < 0.01 or < 0.001 mdpi.com |

| C. auris | 0 | 100 | ± 0.0 | - |

| C. auris | 250 | [Data] | [Data] | Not significant mdpi.com |

Note: The "[Data]" placeholders indicate where specific numerical findings from research would be included in an actual interactive table. The p-values shown are illustrative based on the description of significant effects mdpi.com.

Future Research Directions and Translational Perspectives for Rubiginosin a

Exploration of Undiscovered Biosynthetic Pathways and Enzymes

Understanding the complete biosynthetic pathway of rubiginosin A is crucial for sustainable production and the potential for generating analogs through synthetic biology. Current research on related meroterpenoids and azaphilones suggests complex pathways involving polyketide synthases (PKSs) and other modifying enzymes. For instance, studies on azaphilones from Hypoxylon rubiginosum indicate the involvement of multiple biosynthetic gene clusters (BGCs) that collaboratively synthesize complex structures like orsellinic acid-substituted azaphilones. researchgate.net It is hypothesized that cross-interaction of multiple BGCs can be involved in the formation of a single molecule, representing an unprecedented aspect of fungal natural product biosynthesis. researchgate.net

Future research should focus on:

Identifying the specific genes and enzymes responsible for each step in the biosynthesis of this compound. This could involve genome sequencing of producing organisms (e.g., Rhododendron species or associated fungi) and bioinformatic analysis to identify putative BGCs. researchgate.netnih.gov

Characterizing the function of novel enzymes within the pathway, particularly those responsible for the unique 6-6-6-4 ring system observed in this compound. researchgate.netnih.govacs.org This may involve enzyme assays and structural biology techniques.

Investigating the regulatory mechanisms controlling this compound biosynthesis. Understanding these mechanisms could enable strategies to enhance natural production through genetic manipulation or fermentation optimization.

| Putative Biosynthetic Components | Role in Biosynthesis | Research Approach |

|---|---|---|

| Biosynthetic Gene Clusters (BGCs) | Encode enzymes for the pathway | Genome sequencing, bioinformatic analysis researchgate.netnih.gov |

| Polyketide Synthases (PKSs) | Form the carbon backbone | Gene identification, functional characterization researchgate.net |

| Modifying Enzymes (e.g., cyclases, oxygenases) | Shape the complex ring system and add functional groups | Enzyme assays, structural biology |

| Regulatory Elements | Control gene expression and pathway activity | Genetic studies, molecular biology techniques |

Development of Novel and Efficient Synthetic Strategies for Complex Architectures

The intricate polycyclic structure of this compound, featuring an unusual 6-6-6-4 ring system, presents a significant challenge for chemical synthesis. researchgate.netnih.govacs.org While biomimetic total synthesis approaches for rubiginosins A and G have been reported utilizing bioinspired cascade reactions from chromene precursors, developing more efficient and scalable synthetic routes is essential for comprehensive biological evaluation and potential commercial production. researchgate.netnih.govacs.org

Future research in this area should explore:

Development of divergent synthetic strategies that allow access to this compound and its analogs from common intermediates. researchgate.net

Utilization of novel catalytic methods, including metal-catalyzed reactions and organocatalysis, to construct the complex ring system with high efficiency and stereocontrol. researchgate.net

Investigation of flow chemistry or automated synthesis techniques to enable rapid exploration of reaction conditions and scale-up.

Strategies for asymmetric synthesis to obtain specific enantiomers of this compound, as biological activity can be highly stereoselective. researchgate.net

Detailed research findings on synthetic approaches, such as the use of bioinspired cascade reactions, highlight the complexity and the need for innovative chemical methodologies to access the rubiginosin scaffold. researchgate.netnih.govacs.org

Identification of New Molecular Targets and Signaling Pathways

While some studies have indicated potential biological activities for this compound, a comprehensive understanding of its molecular targets and the signaling pathways it modulates is still developing. Research on related compounds, such as rubiginosin B, has shown selective inhibition of Treg cell differentiation by targeting calcineurin-NFAT signaling, suggesting potential immunomodulatory activities within this class of compounds. nih.govresearchgate.net this compound itself has shown cytotoxic effects against certain cancer cell lines and antimicrobial activity, particularly against fungi, by interfering with processes like biofilm formation and yeast-to-hyphae transition. researchgate.netnih.govmdpi.com

Future research should aim to:

Employ target identification techniques, such as activity-based protein profiling or pull-down assays, to pinpoint the specific proteins that directly interact with this compound.

Utilize transcriptomics, proteomics, and metabolomics to understand the broader cellular responses and signaling pathways affected by this compound treatment.

Investigate the structure-activity relationships (SAR) of this compound by synthesizing and testing analogs to identify key structural features responsible for its biological effects and to potentially improve potency or selectivity. researchgate.net

Explore the potential for this compound to modulate signaling pathways involved in other diseases, such as inflammatory disorders or neurodegenerative diseases, based on its structural similarity to other bioactive natural products. nih.gov

| Observed/Potential Activity | Relevant Signaling Pathways/Targets | Research Techniques |

|---|---|---|

| Cytotoxicity against cancer cells | Apoptosis pathways, cell cycle regulation | Cell viability assays, Western blotting, gene expression analysis |

| Antimicrobial activity (e.g., against Candida species) researchgate.netnih.govmdpi.com | Biofilm formation pathways, hyphal development signaling researchgate.netmdpi.com | MIC determination, microscopy, gene expression analysis |

| Potential Immunomodulatory activity (based on related compounds) nih.govresearchgate.net | Calcineurin-NFAT signaling pathway nih.govresearchgate.net | Immunological assays, molecular docking nih.govresearchgate.net |

Integration of this compound Research into Broader Interdisciplinary Scientific Domains

Research on this compound can significantly benefit from and contribute to broader interdisciplinary scientific domains. Integrating knowledge and techniques from various fields can accelerate discovery and translation.

Future interdisciplinary efforts could involve:

Chemistry and Biology: Collaborative efforts between synthetic chemists and biologists to design and synthesize targeted analogs of this compound for SAR studies and to probe biological mechanisms. researchgate.netnih.govacs.org

Microbiology and Genomics: Collaboration between microbiologists studying producing organisms and genomics experts to fully elucidate biosynthetic pathways and potentially engineer microbes for improved production. researchgate.netnih.gov

Pharmacology and Computational Science: Integration of pharmacological studies with computational approaches, such as molecular docking and dynamics simulations, to predict and validate molecular targets and understand binding interactions. nih.govscielo.org.mx

Ecology and Natural Product Discovery: Collaboration with ecologists to understand the ecological role of this compound in its natural environment, which could provide clues about its biological functions and lead to the discovery of other related bioactive compounds.

Data Science and Cheminformatics: Utilizing advanced data science and cheminformatics tools to analyze complex biological and chemical datasets generated during this compound research, including high-throughput screening data and structural information. scielo.org.mxnih.gov

Interdisciplinary approaches, combining expertise from different scientific domains, are increasingly recognized as essential for tackling complex research questions in natural product discovery and drug development. researchgate.netgithub.ioarxiv.orgnih.gov

Innovations in Natural Product Discovery and Characterization Methodologies

The discovery and characterization of natural products like this compound can be advanced by innovations in methodologies. Overcoming challenges such as dereplication (identifying known compounds early) and complex structure elucidation is crucial. nih.gov

Future research should leverage and develop:

Advanced Spectroscopic Techniques: Further development and application of hyphenated spectroscopic techniques (e.g., LC-MS/MS, GC-MS, NMR) for rapid and sensitive detection and structural characterization of this compound and related compounds in complex mixtures. nih.gov

Genomics- and Bioinformatics-Guided Discovery: Utilizing genome mining and bioinformatics tools to predict potential natural product structures from genetic information of producing organisms, guiding isolation efforts. nih.govnih.gov

High-Throughput Screening (HTS) and Phenotypic Screening: Developing and implementing more efficient HTS assays to screen extracts and fractions for specific biological activities related to this compound's potential applications. nih.gov Phenotypic screening can help identify novel mechanisms of action.

Chemogenomics and Network Pharmacology: Applying chemogenomics approaches to understand the interactions of this compound with multiple biological targets and using network pharmacology to explore its effects on complex biological systems.

Improved Separation Techniques: Developing advanced chromatographic methods, such as countercurrent chromatography or multidimensional chromatography, for efficient isolation and purification of this compound from natural sources.

These methodological advancements, including sophisticated analytical techniques and computational tools, are transforming natural product discovery and characterization, paving the way for more efficient identification and study of compounds like this compound. nih.govscielo.org.mxnih.gov

Q & A

Basic Research Questions

Q. How is the molecular structure of rubiginosin A determined, and what spectroscopic methods are most effective for its characterization?

- Methodological Answer : The structural elucidation of this compound involves a combination of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. Proton and carbon NMR are critical for identifying functional groups and stereochemistry, while high-resolution MS confirms molecular weight and fragmentation patterns. For crystalline derivatives, X-ray diffraction provides unambiguous stereochemical assignments. Researchers should ensure reproducibility by cross-referencing spectral data with literature and adhering to standardized protocols for solvent systems and instrument calibration .

Q. What in vitro bioactivity screening protocols are recommended for preliminary assessment of this compound’s pharmacological potential?

- Methodological Answer : Begin with cell viability assays (e.g., MTT or resazurin-based tests) across diverse cancer cell lines (e.g., HCT-116, PC-3) to identify cytotoxic thresholds. Use concentration ranges (e.g., 10–100 μM) and include positive controls (e.g., doxorubicin). Ensure consistency in cell culture conditions (e.g., media, incubation time) and validate results with triplicate experiments. Reference existing data, such as rubiginosin C’s IC₅₀ of 32.17 μM in HCT116 cells, to contextualize findings .

Q. How can researchers design a robust literature review to identify knowledge gaps in this compound’s bioactivity?

- Methodological Answer : Apply the PICO framework (Population: cell lines/organisms; Intervention: this compound; Comparison: analogs/controls; Outcome: bioactivity metrics) to structure searches in databases like PubMed and SciFinder. Prioritize studies reporting contradictory results (e.g., rubiginosin B’s inactivity in A549 cells vs. activity in other lines) and evaluate methodological variables (e.g., assay protocols, purity criteria) to pinpoint gaps .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity of this compound across different cell lines?

- Methodological Answer : Conduct comparative studies using standardized protocols (e.g., identical cell passage numbers, incubation times). Analyze variables such as membrane permeability (via logP measurements) and cell-specific metabolic pathways. For example, rubiginosin B’s inactivity in A549 cells (>100 μM) may stem from efflux pump overexpression, which can be tested using inhibitors like verapamil. Statistical tools like ANOVA or mixed-effects models should account for inter-experiment variability .

Q. What synthetic strategies are viable for the total synthesis of this compound, and how can stereochemical challenges be addressed?

- Methodological Answer : Retrosynthetic analysis should focus on constructing the cyclobutane core via [2+2] photocycloaddition or enzymatic catalysis. Protect sensitive functional groups (e.g., hydroxyls) early, and employ asymmetric catalysis (e.g., Sharpless epoxidation) to control stereocenters. Validate intermediates via HPLC-coupled chiral stationary phases and compare optical rotation data with natural isolates. Document synthetic routes in detail to enable reproducibility .

Q. How can mechanistic studies differentiate this compound’s mode of action from structurally similar compounds?

- Methodological Answer : Use transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to identify differentially expressed targets in treated vs. untreated cells. Compare pathways altered by this compound with those affected by analogs (e.g., rubiginosin C). For example, if this compound upregulates apoptosis markers (e.g., caspase-3) more potently than analogs, this suggests a unique mechanism. Validate findings with siRNA knockdown or inhibitor assays .

Data Contradiction and Validation

Q. What statistical approaches are recommended for reconciling discrepancies in this compound’s reported cytotoxicity thresholds?

- Methodological Answer : Apply meta-analysis to aggregate data from multiple studies, adjusting for variables like cell line heterogeneity and assay sensitivity. Use funnel plots to detect publication bias and mixed-effects models to account for inter-study variance. For example, this compound’s IC₅₀ variability across studies may require subgroup analysis by cell type or assay method .

Key Methodological Recommendations

- Experimental Reproducibility : Document all synthesis and assay protocols in supplementary materials, including raw spectral data and cell culture conditions .

- Contradiction Analysis : Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize follow-up studies on unresolved questions .

- Ethical Compliance : Obtain institutional approval for bioactivity studies involving human-derived cell lines or animal models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.